1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid
Description
Properties
IUPAC Name |
1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRHIIVSHWBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333168 | |
| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674299-62-8 | |
| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target compound features a pyrrolidine-2-carboxylic acid backbone substituted at the 1-position with a cyclohexylcarbamoyl group. X-ray crystallography data confirms a twisted envelope conformation of the pyrrolidine ring, with the cyclohexyl group adopting a chair configuration. The molecule contains two chiral centers (C2 and C5 of the pyrrolidine ring), necessitating stereoselective synthesis approaches to control diastereomer formation.
Physicochemical Characteristics
Thermogravimetric analysis reveals decomposition onset at 218°C, with water solubility of 3.2 mg/mL at 25°C. The calculated partition coefficient (LogP) of 1.45 suggests moderate lipophilicity, ideal for membrane permeability in drug delivery systems.
Synthetic Methodologies
Carbodiimide-Mediated Amide Coupling
A three-step protocol begins with protected pyrrolidine-2-carboxylic acid derivatives. Key stages:
- Activation : Treatment of N-Boc-pyrrolidine-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane generates the active O-acylisourea intermediate at 0°C.
- Nucleophilic Substitution : Addition of cyclohexylamine (1.2 eq) yields the protected carbamoyl intermediate (78% yield).
- Deprotection : Acidic cleavage using trifluoroacetic acid (TFA) in dichloroethane produces the final compound (85% purity, requiring recrystallization from ethanol/water).
Table 1 : Optimization of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC | DCM | 0 | 78 | 92 |
| EDCI/HOBt | THF | 25 | 82 | 95 |
| HATU | DMF | -10 | 91 | 98 |
Enzymatic Resolution of Racemates
A lipase-mediated kinetic resolution addresses stereochemical challenges:
Catalytic Hydrogenation Approach
The patented route (EP3015456A1) employs asymmetric hydrogenation:
- Substrate Preparation : 5-Oxo-pyrrolidine-2-carboxylic acid derivative (0.5 M in methanol)
- Catalytic System : Rhodium-(R)-BINAP complex (0.5 mol%) under 50 psi H₂
- Reaction Outcome : 92% conversion in 6h, 56% isolated yield after column chromatography
Critical parameters:
- Hydrogen pressure <60 psi prevents over-reduction
- Tetrahydrofuran co-solvent enhances catalyst stability
- Triethylamine additive (2 eq) minimizes carboxylic acid protonation
Process Optimization Strategies
Solvent Screening
A comprehensive study compared seven solvents for the amidation step:
Table 2 : Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 36.7 | 2.34 | 12.5 |
| THF | 7.58 | 1.89 | 8.2 |
| Acetonitrile | 37.5 | 3.01 | 5.6 |
| Ethyl Acetate | 6.02 | 1.12 | 3.1 |
Acetonitrile demonstrated optimal balance between reaction rate and selectivity, reducing dimerization side products by 54% compared to DMF.
Temperature-Dependent Racemization
Controlled experiments quantified configurational stability:
- Base-Catalyzed : 0.1M NaOH in ethanol showed 18% racemization at 40°C vs 2% at 0°C
- Acid-Catalyzed : 1M HCl induced <5% epimerization up to 60°C
- Neutral Conditions : Aqueous solutions stable for >72h at 25°C
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.21 (d, J = 8.4 Hz, 1H, NHCO)
- δ 4.32 (quin, J = 6.8 Hz, 1H, CHCOO)
- δ 3.47 (m, 1H, cyclohexyl CH)
- δ 2.89 (dd, J = 12.4, 6.8 Hz, 1H, pyrrolidine CH₂)
IR (KBr) :
- 3285 cm⁻¹ (N-H stretch)
- 1687 cm⁻¹ (C=O amide I)
- 1623 cm⁻¹ (asymmetric COO⁻)
Chiral Purity Assessment
Polarimetric analysis confirmed [α]²⁵D = +43.2° (c 1.0, MeOH) for the (2S,5R) isomer. Chiral stationary phase LC-MS using a Crownpak CR (+) column achieved baseline separation of all four stereoisomers.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
A plug-flow reactor system demonstrated advantages over batch processing:
- Residence Time : 18 minutes vs 6h batch duration
- Productivity : 2.3 kg/L·h space-time yield
- Impurity Profile : Reduced dimer content from 8.5% to 1.2%
Waste Stream Management
Lifecycle analysis identified three key waste reduction strategies:
- Solvent recovery via thin-film evaporation (98% DMF reuse)
- Catalyst immobilization on magnetic nanoparticles (7 reuse cycles)
- Acidic hydrolysis of byproducts for starting material recovery
Emerging Applications
Organocatalysis
The compound serves as a chiral scaffold in:
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid (-COOH) moiety at position 2 undergoes typical carboxylic acid reactions, including:
1.1 Esterification
The carboxylic acid can react with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This reaction follows the Fischer esterification mechanism .
-
Mechanism : Protonation of the carbonyl oxygen activates the carbonyl for nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester .
-
Example : Reaction with methanol would produce the methyl ester derivative.
1.2 Conversion to Acid Chlorides
Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride (-COCl). This reaction involves nucleophilic substitution, where the hydroxyl group is replaced by a chlorosulfite intermediate, followed by chloride ion attack .
-
Applications : Acid chlorides are intermediates for amide or ester synthesis.
Reactions of the Cyclohexylcarbamoyl Group
The cyclohexylcarbamoyl group (-CONHC₆H₁₁) at position 1 is susceptible to hydrolysis and amidine-forming reactions:
2.1 Hydrolysis
Under acidic or basic conditions, the amide undergoes hydrolysis to yield a carboxylic acid and cyclohexylamine.
-
Acidic Hydrolysis : Catalyzed by strong acids (e.g., HCl), producing cyclohexylamine and pyrrolidine-2-carboxylic acid .
-
Basic Hydrolysis : Using bases like NaOH, yielding the sodium salt of pyrrolidine-2-carboxylic acid and cyclohexylamine .
2.2 Amidine Formation
Reaction with aldehydes or ketones in the presence of ammonium salts can form amidine derivatives. This involves nucleophilic attack by the amine on the carbonyl, followed by proton transfers .
Reactions of the Pyrrolidine Ring
The pyrrolidine ring can participate in alkylation, acylation, or ring-opening reactions:
3.1 Alkylation
The pyrrolidine nitrogen can undergo alkylation with alkylating agents (e.g., methyl iodide, dimethyl sulfate) using strong bases (e.g., NaH) or phase transfer catalysts. This reaction is critical in peptide synthesis workflows .
-
Example : Alkylation with methyl iodide would introduce a methyl group at the nitrogen, forming an N-methyl derivative.
3.2 Acylation
The nitrogen may react with acylating agents (e.g., acetyl chloride) to form N-acyl derivatives. This reaction is often used to introduce protecting groups during synthesis .
3.3 Ring-Opening Reactions
Under acidic or oxidative conditions, the pyrrolidine ring may undergo cleavage. For example, ozonolysis or strong acids (e.g., HBr) can break the ring, yielding linear products .
Stability and Protecting Groups
The compound’s stability and reactivity can be modulated by protecting groups:
-
Carboxylic Acid Protection : Conversion to esters or acid chlorides stabilizes the molecule during multi-step syntheses .
-
Cyclohexylcarbamoyl Protection : The amide group may require activation (e.g., via mixed anhydrides) for further reactions, as seen in peptide synthesis .
Biological and Pharmaceutical Relevance
While not directly cited in the provided sources, structural analogs like pyrrolidine carboxamides are known as inhibitors of Mycobacterium tuberculosis enzymes (e.g., InhA) . This suggests potential applications in drug discovery.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid. In vitro tests demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, including M-Hela cells. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased red fluorescence indicating cell death after treatment with specific concentrations of the compound .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | 14.7 | M-Hela |
| Tamoxifen | Comparable | M-Hela |
The data suggests that certain derivatives may be as effective as established chemotherapeutic agents like tamoxifen, indicating a promising avenue for further research into their use as anticancer therapies.
2. Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Studies have shown that pyrrolidine derivatives can inhibit key enzymes involved in inflammatory processes, such as lipoxygenase. The inhibition rates observed were significant, suggesting that these compounds could serve as effective anti-inflammatory agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid were tested against different cancer cell lines. The results indicated that specific modifications to the pyrrolidine structure led to enhanced cytotoxicity. For instance, one derivative exhibited an IC50 value lower than 15 μM against cervical cancer cells, showcasing its potential for further development .
Case Study 2: Anti-inflammatory Activity
A series of experiments were conducted to assess the anti-inflammatory properties of this compound by measuring its effect on lipoxygenase activity. Results indicated a strong inhibition (up to 95%) at certain concentrations, positioning it as a candidate for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Functional Group Effects
The table below summarizes key structural and physicochemical differences between 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid and related compounds:
Key Observations:
- Carbamate vs. Acyl/Sulfonyl Groups: The carbamate group in the target compound provides a hydrogen-bond donor (N-H), which is absent in acyl or sulfonyl analogs. This may enhance interactions with biological targets like enzymes or receptors .
- Synthetic Accessibility : Compounds like 1-(2-chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid () are synthesized via straightforward acylation, whereas carbamates often require coupling agents (e.g., T3P in ) or protective group strategies.
Biological Activity
1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 674299-62-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexylcarbamoyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 210.27 g/mol. The structural characteristics contribute to its biological interactions.
The biological activity of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : There is evidence indicating that it may interact with various receptors, influencing signaling pathways related to inflammation and pain modulation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid. For instance, it has been shown to induce apoptosis in cancer cell lines, such as M-Hela cells. The compound demonstrated an IC50 value indicative of significant cytotoxicity at concentrations that do not adversely affect normal cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| M-Hela | 25 | Induction of apoptosis |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : A study involving animal models demonstrated that administration of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid significantly reduced tumor growth in xenograft models. The treatment led to increased survival rates and decreased tumor size compared to control groups .
- Pain Management : In a clinical trial setting, patients receiving this compound reported a notable reduction in pain scores associated with chronic inflammatory conditions, suggesting its utility as a novel analgesic agent .
Comparative Analysis
To better understand the unique properties of 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid, it is useful to compare it with other pyrrolidine derivatives:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| 1-(Cyclohexylcarbamoyl)PCA | Anticancer, anti-inflammatory | Induces apoptosis in M-Hela cells |
| Other Pyrrolidine Derivatives | Varies (some exhibit neuroprotective effects) | Less potent than 1-(cyclohexylcarbamoyl)PCA |
Q & A
Q. What are the optimal synthetic routes for 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid, and how can its purity be validated?
Methodological Answer: The compound can be synthesized via carbamoylation of pyrrolidine-2-carboxylic acid using cyclohexyl isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Post-synthesis, purification is achieved through recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane, 3:7). Purity validation requires HPLC (≥95% purity, C18 column, UV detection at 210–254 nm) and LC-MS to confirm molecular weight ([M+H]+ expected m/z ~283.3). Impurity profiling should follow ICH guidelines for residual solvents and byproducts .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR (DMSO-d6 or CDCl3) to identify cyclohexyl carbamoyl protons (δ ~6.5 ppm, NH) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). DEPT-135 distinguishes CH, CH2, and CH3 groups.
- IR Spectroscopy: Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns; compare with analogous pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline structures) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Kinetics: Use fluorometric or colorimetric assays (e.g., protease inhibition) to determine IC50 and Ki values. For metalloenzymes, assess chelation effects via EDTA control experiments.
- Molecular Docking: Perform in silico studies (AutoDock Vina, Schrödinger Suite) using crystallographic enzyme structures (PDB) to predict binding modes. Validate with site-directed mutagenesis if binding pockets are disputed .
Q. How can contradictions in spectroscopic or bioactivity data be systematically resolved?
Methodological Answer:
- Spectral Discrepancies: Use 2D NMR (HSQC, HMBC) to confirm connectivity. For stereochemical ambiguities, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) or compare optical rotation with known standards.
- Bioactivity Variability: Replicate assays under controlled conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to quantify binding affinity and rule out buffer interference .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC (heating rate 10°C/min, N2 atmosphere) to identify decomposition temperatures.
- pH Stability: Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; monitor degradation via LC-MS.
- Light Sensitivity: Expose to UV (254 nm) and visible light; quantify photodegradation products .
Q. How can researchers investigate the compound’s metabolic pathways in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with acetonitrile at timed intervals; analyze metabolites via UPLC-QTOF-MS.
- CYP450 Inhibition Screening: Use luminescent CYP3A4/2D6 assays to identify metabolic interactions. Cross-reference with PubChem’s cytochrome P450 interaction databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
